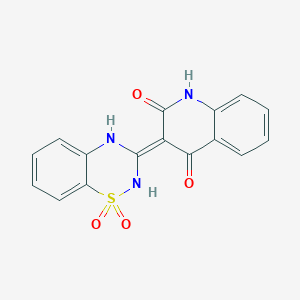
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone is a useful research compound. Its molecular formula is C16H11N3O4S and its molecular weight is 341.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of hepatitis C virus (HCV) polymerase. This article provides a detailed examination of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H11N3O4S
- Molecular Weight : 341.341 g/mol
- CAS Number : 303776-73-0
- IUPAC Name : 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one
Research indicates that this compound functions primarily as an inhibitor of HCV polymerase. It has been shown to effectively disrupt the replication process of the virus in cellular models. The biological activity is attributed to the presence of the benzothiadiazine moiety which enhances the compound's ability to interact with viral enzymes.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the quinolinone ring can significantly affect the potency and selectivity of the compound against HCV. For example:
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Original Compound | None | Potent HCV inhibitor |
| 1-(2-cyclopropylethyl) variant | Cyclopropyl substitution | Enhanced potency in biochemical assays |
| Fluorinated derivatives | Fluorine substitution | Increased stability and activity |
These modifications suggest that careful structural alterations can lead to improved pharmacological profiles.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiviral activity against HCV replicons in human liver cell lines (Huh7 cells). The compound inhibits viral RNA synthesis and protein expression in a dose-dependent manner.
Case Studies
A notable study published in Antiviral Research reported on the efficacy of this compound in inhibiting HCV replication. The findings indicated:
- IC50 : The half-maximal inhibitory concentration was determined to be approximately 0.5 µM.
- Mechanism Insight : The compound was shown to inhibit the NS5B polymerase activity directly.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic concentrations. However, further studies are required to fully elucidate its toxicological effects and long-term safety in clinical settings.
Propiedades
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8H,(H,17,19)(H2,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPRBRAQYOKMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














